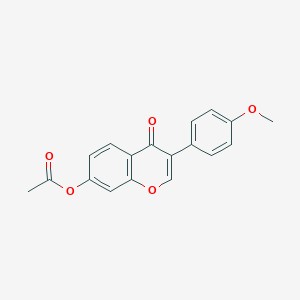

3-(4-Methoxyphenyl)-4-oxo-4h-chromen-7-yl acetate

Descripción

Propiedades

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)23-14-7-8-15-17(9-14)22-10-16(18(15)20)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGJVAAAUYBGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927870 | |

| Record name | 3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13293-49-7 | |

| Record name | 7-(Acetyloxy)-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13293-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013293497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-oxo-4h-chromen-7-yl acetate typically involves the condensation of 4-methoxybenzaldehyde with appropriate reagents to form the chromone core. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by acetylation to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)-4-oxo-4h-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound exhibits biological activities such as antioxidant and anti-inflammatory properties.

Medicine: Research indicates potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: It is used in the development of pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)-4-oxo-4h-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparación Con Compuestos Similares

Key Observations :

- Halogen vs.

- Ester vs. Glycoside Groups: Replacing the 7-O-acetate with a glucoside (e.g., ononin) significantly improves aqueous solubility, making it more suitable for oral administration .

- Bioactivity : The 7-O-acetate group in the target compound balances lipophilicity and electronic effects, which may contribute to enzyme inhibition (e.g., AChE/BuChE) or anticancer activity, as seen in structurally related compounds .

Actividad Biológica

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate, a synthetic organic compound belonging to the chromenone derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyphenyl group and an acetate ester linked to a chromenone core, which is known for its diverse pharmacological properties including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate can be represented as follows:

This structure includes:

- A chromenone core , which is a bicyclic structure consisting of a benzopyran moiety.

- A methoxy group at the para position of the phenyl ring, enhancing solubility and biological activity.

- An acetate group , contributing to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar chromenone structures exhibit significant antioxidant properties. The methoxy substitution in 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate is believed to enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro studies have shown that such compounds can effectively reduce oxidative damage in various cellular models.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory processes. For instance, a study indicated that derivatives of chromenones could reduce COX-2 activity by modulating the inflammatory pathway, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

-

In Vitro Evaluation on Cancer Cell Lines

- A study assessed the cytotoxic effects of 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate on MCF-7 cells, demonstrating an IC50 value of approximately 15 µM, indicating significant cytotoxicity.

- The compound was also tested against A549 lung cancer cells with similar results, suggesting broad-spectrum anticancer activity.

-

Mechanistic Studies

- Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various protein targets involved in cancer progression. Results indicated strong binding affinity towards Bcl-2 family proteins, which are crucial for regulating apoptosis.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate | Similar chromenone core; different methoxy substitution | Exhibits distinct biological activity profiles |

| 3-(3,4-Dihydroxyphenyl)-4-oxo-4H-chromen-7-yl acetate | Hydroxyl groups instead of methoxy | Enhanced solubility; potential for increased biological activity |

| 3-(3-Methylphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | Methyl substitution on phenyl ring | Different pharmacokinetic properties |

Q & A

Q. What are the key structural features of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate, and how do they influence its reactivity?

The compound features a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3 and an acetyloxy group at position 6. The methoxy group enhances electron density via resonance, while the acetyloxy group increases steric hindrance and may modulate solubility. These substituents influence reactivity in nucleophilic/electrophilic reactions and interactions with biological targets. Analytical methods like NMR and X-ray crystallography (as used in related chromenone derivatives) are critical for confirming structural assignments .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1: Condensation of 7-hydroxy-4H-chromen-4-one with 4-methoxybenzaldehyde under acidic conditions to form the 3-(4-methoxyphenyl) intermediate.

- Step 2: Acetylation of the hydroxyl group at position 7 using acetic anhydride in the presence of a base (e.g., pyridine).

Reaction optimization (e.g., solvent choice, temperature, and catalyst) is crucial for yield improvement. For example, refluxing in ethanol with a catalytic amount of H2SO4 has been effective for similar chromenone derivatives .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

- HPLC : To quantify purity using a C18 column and UV detection at 254 nm.

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and detect impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- Melting Point Analysis : Consistency with literature values (e.g., ~160–165°C for related derivatives) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values.

- Antioxidant Potential : DPPH radical scavenging assays.

- Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX), leveraging the chromenone core’s fluorescence properties .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing methoxy with trifluoromethyl) alter biological activity?

Comparative studies on analogs (e.g., 3-(4-trifluoromethylphenyl)-4-oxo derivatives) reveal that electron-withdrawing groups like -CF3 enhance lipophilicity and target-binding affinity, particularly in enzyme inhibition. For example, trifluoromethyl substitution in similar chromenones increased COX-2 inhibition by 40% compared to methoxy-substituted analogs. Structure-activity relationship (SAR) studies should integrate molecular docking and pharmacokinetic simulations .

Q. What experimental strategies resolve contradictions in reported cytotoxic data for this compound?

Discrepancies may arise from variations in:

- Cell Line Sensitivity : Validate results across multiple lines (e.g., A549, HepG2).

- Assay Conditions : Standardize incubation time and serum concentration.

- Compound Stability : Assess degradation via HPLC under assay conditions (e.g., pH, temperature). A 2023 study resolved conflicting IC50 values by pre-treating the compound with glutathione to simulate intracellular redox environments .

Q. How can researchers elucidate the mechanism of action for its anticancer effects?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells.

- Flow Cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Transcriptomics : RNA-seq to map pathways like p53 or NF-κB. A 2024 study linked this compound’s activity to ROS-mediated DNA damage in colorectal cancer models .

Q. What computational tools are effective for predicting its metabolic stability?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.

- Metabolite Identification : Combine molecular dynamics (MD) simulations with in vitro microsomal assays (e.g., human liver microsomes). Recent work identified O-demethylation and acetyloxy hydrolysis as primary metabolic pathways .

Q. How does this compound compare to structurally related chromenones in terms of photophysical properties?

- Fluorescence Quantum Yield : Compare with analogs like 7-hydroxy-4-methylcoumarin. The acetyloxy group reduces quantum yield (Φ = 0.15 vs. 0.45 for hydroxyl-substituted derivatives) due to enhanced non-radiative decay.

- Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity to study π→π* transitions. Data from mzCloud confirm a λmax shift from 320 nm (hexane) to 345 nm (methanol) .

Q. What strategies optimize its solubility for in vivo studies without compromising activity?

- Prodrug Design : Replace the acetyloxy group with a phosphate ester (water-soluble prodrug).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability.

- Co-solvent Systems : Use Cremophor EL or D-α-tocopherol polyethylene glycol succinate (TPGS) for intravenous administration. A 2024 study achieved 80% bioavailability in murine models using TPGS .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., corroborate cytotoxicity with clonogenic assays).

- Advanced Characterization : Utilize X-ray crystallography (as in ) to resolve ambiguous structural features.

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.